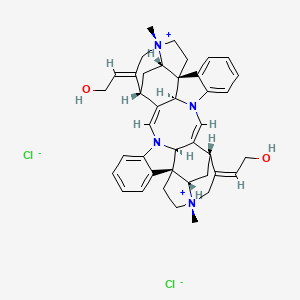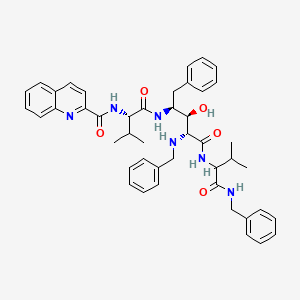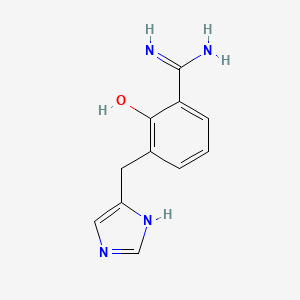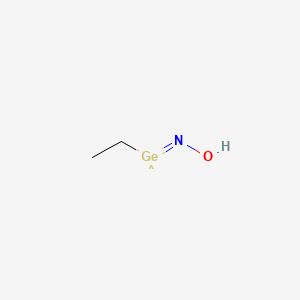
Ethylhydroxyiminogermane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylhydroxyiminogermane is an organogermanium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a germanium atom bonded to an ethyl group and a hydroxyimino group. The incorporation of germanium into organic molecules can impart unique reactivity and stability, making such compounds valuable in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylhydroxyiminogermane typically involves the reaction of germanium tetrachloride with ethylhydroxyimino derivatives under controlled conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired organogermanium compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Ethylhydroxyiminogermane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield various organogermanium hydrides.
Substitution: The ethyl and hydroxyimino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include germanium dioxide derivatives, organogermanium hydrides, and various substituted organogermanium compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ethylhydroxyiminogermane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and catalysts due to its unique reactivity and stability.
作用機序
The mechanism of action of ethylhydroxyiminogermane involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity. The germanium atom can also interact with various biological molecules, potentially modulating their activity and leading to therapeutic effects.
類似化合物との比較
Ethylhydroxyiminogermane can be compared with other organogermanium compounds such as:
Tetramethylgermane: Known for its use in semiconductor manufacturing.
Triphenylgermane: Used in organic synthesis and as a reagent in various chemical reactions.
Germanium dioxide: Commonly used in optics and electronics.
特性
CAS番号 |
74968-77-7 |
|---|---|
分子式 |
C2H6GeNO |
分子量 |
132.71 g/mol |
InChI |
InChI=1S/C2H6GeNO/c1-2-3-4-5/h5H,2H2,1H3 |
InChIキー |
BEIZINSXSQAVMP-UHFFFAOYSA-N |
正規SMILES |
CC[Ge]=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



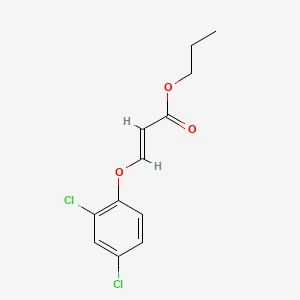

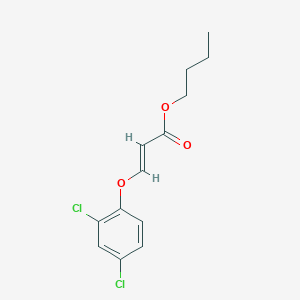
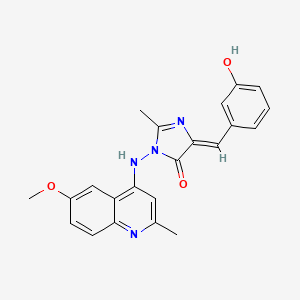
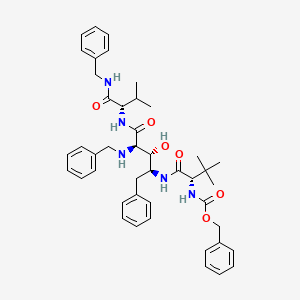
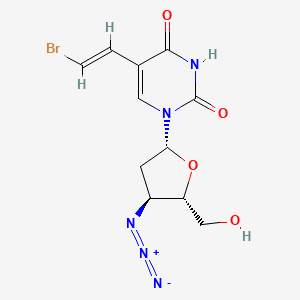
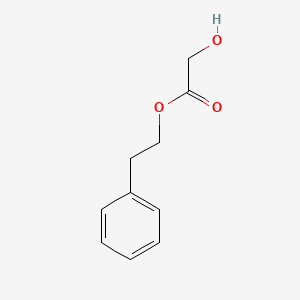
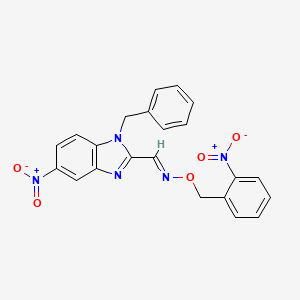
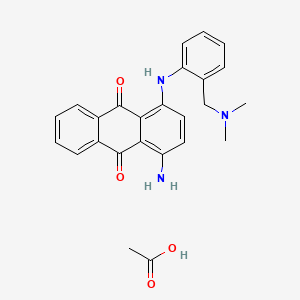
![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)
